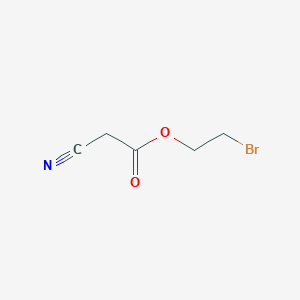

2-Bromoethyl 2-cyanoacetate

Description

Strategic Position in Contemporary Organic Chemistry

2-Bromoethyl 2-cyanoacetate is a bifunctional organic compound that holds a significant position as a versatile intermediate in modern organic synthesis. smolecule.com Its structure, which incorporates both a reactive bromine atom and a cyanoacetate (B8463686) moiety, provides multiple reaction sites, making it a valuable building block for a wide array of complex molecules. smolecule.com The strategic importance of this reagent lies in its ability to participate in various chemical transformations to construct key structural motifs found in pharmaceuticals, agrochemicals, and specialty materials like dyes and polymers. smolecule.com

The presence of an electrophilic carbon attached to the bromine and a nucleophilic center at the α-carbon of the cyanoacetate group (upon deprotonation) allows for controlled, sequential, or domino reactions. This dual reactivity is highly sought after in synthetic strategies aiming to build molecular complexity efficiently. The compound serves as a key precursor for the synthesis of diverse heterocyclic systems, which are prevalent in biologically active molecules. smolecule.comsolubilityofthings.com Research has indicated that derivatives of this compound may play a role in modulating biological pathways, such as overcoming multidrug resistance in cancer therapy, further highlighting its importance in medicinal chemistry. smolecule.com

Importance of Brominated Esters and Cyanoacetate Derivatives as Synthetic Precursors

The synthetic utility of this compound is best understood by considering the individual contributions of its constituent functional groups: the brominated ester and the cyanoacetate derivative.

Brominated Esters: Bromination is a fundamental transformation in organic chemistry, and the resulting bromo-organic compounds are critical synthetic precursors. sci-hub.se Specifically, α-bromo esters are highly valuable intermediates because the halogen atom is exceptionally reactive toward SN2 displacement reactions. libretexts.org The proximity of the electrophilic α-carbon to the carbonyl group stabilizes the reaction's transition state, increasing reaction rates compared to standard alkyl halides. libretexts.org This enhanced reactivity allows for the facile introduction of a wide variety of nucleophiles, making α-bromo esters and related brominated compounds essential for constructing new carbon-carbon and carbon-heteroatom bonds. libretexts.orgfiveable.me

Cyanoacetate Derivatives: The cyanoacetate group is a powerful and versatile building block in organic synthesis. wikipedia.orgatamanchemicals.com Its methylene (B1212753) group is flanked by both a nitrile and an ester, making the α-protons acidic and readily removable by a base. wikipedia.orgatamanchemicals.com The resulting carbanion is a soft nucleophile used extensively in carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Michael addition. wikipedia.orgatamanchemicals.com Furthermore, ethyl cyanoacetate and its derivatives are cornerstone reagents for the synthesis of a vast number of functional heterocycles used as pharmaceuticals, including pyrimidines (like trimethoprim), purines (like caffeine (B1668208) and theophylline), pyridines, and coumarins. wikipedia.orgatamanchemicals.comchemicalbook.com They are also employed in the synthesis of amino acids. cdnsciencepub.com The ability to hydrolyze and decarboxylate the cyanoacetate moiety adds another layer of synthetic flexibility.

Overview of Research Trajectories for Multifunctional Electrophilic/Nucleophilic Compounds

Modern synthetic chemistry is increasingly focused on efficiency, atom economy, and the development of complex molecules in fewer steps. Multifunctional reagents, which possess both electrophilic and nucleophilic centers, are central to achieving these goals. spcmc.ac.intmv.ac.inacs.org These compounds, sometimes called bifunctional or ambiphilic reagents, are designed to participate in domino or cascade reactions, where a single synthetic operation triggers multiple bond-forming events without the need to isolate intermediates. rsc.orgrsc.orgnih.govnih.gov

Current research trajectories in this area include:

Development of Novel Reagents: The design and synthesis of new multifunctional molecules that offer unique reactivity and selectivity for building complex molecular architectures. acs.org

Catalyst-Controlled Reactions: Employing catalysts, including organocatalysts and transition metals, to control which reactive site of a bifunctional molecule engages in a reaction, thereby directing the outcome toward a desired product. fiveable.mersc.org

Biomimetic Synthesis: Designing laboratory procedures that mimic the efficiency and selectivity of natural enzymatic reactions, often using multifunctional reagents in aqueous, mild conditions. spcmc.ac.inspcmc.ac.in

Domino and Multicomponent Reactions: Utilizing the dual reactivity of these compounds to construct intricate carbocyclic and heterocyclic systems in a single pot, which significantly streamlines the synthetic process, saves resources, and reduces waste. rsc.orgnih.govnih.gov

This compound is an exemplar of such a multifunctional reagent. The electrophilic bromoethyl group can react with a nucleophile, while the nucleophilic cyanoacetate portion can attack an electrophile. This allows it to act as a linchpin in intramolecular cyclizations or intermolecular multicomponent reactions, embodying the principles driving innovation in contemporary synthetic strategies. smolecule.comresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98024-89-6 |

| Molecular Formula | C₅H₆BrNO₂ |

| Molecular Weight | 192.01 g/mol |

| IUPAC Name | This compound |

Table data sourced from multiple chemical suppliers and databases.

Reactivity Profile of this compound

| Reaction Type | Description | Potential Products |

| Nucleophilic Substitution | The bromine atom is a good leaving group and can be displaced by various nucleophiles (e.g., amines, thiols). | Substituted cyanoacetate derivatives. |

| Alkylation | The active methylene group can be deprotonated to form a carbanion, which can then act as a nucleophile to alkylate other molecules. | α-substituted cyanoacetate esters. |

| Cyclization Reactions | The dual electrophilic and nucleophilic nature allows for intramolecular reactions to form cyclic compounds. | Heterocyclic compounds (e.g., pyrroles, thiophenes). smolecule.com |

| Knoevenagel Condensation | The active methylene group can react with aldehydes or ketones. | α,β-unsaturated cyanoacrylates. wikipedia.orgatamanchemicals.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6BrNO2 |

|---|---|

Molecular Weight |

192.01 g/mol |

IUPAC Name |

2-bromoethyl 2-cyanoacetate |

InChI |

InChI=1S/C5H6BrNO2/c6-2-4-9-5(8)1-3-7/h1-2,4H2 |

InChI Key |

IGLDNUAOQNQFCN-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)OC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Bromoethyl 2 Cyanoacetate

Esterification Reactions for 2-Bromoethyl 2-cyanoacetate Formation

Esterification represents a direct and convergent approach to this compound, involving the formation of the ester linkage between a 2-bromoethyl precursor and a cyanoacetic acid derivative.

The most straightforward esterification route involves the reaction of 2-bromoethanol (B42945) with cyanoacetic acid. This reaction is typically catalyzed by a strong acid to protonate the carbonyl oxygen of the cyanoacetic acid, thereby increasing its electrophilicity for nucleophilic attack by the hydroxyl group of 2-bromoethanol. The reaction is reversible, and to drive the equilibrium towards the product, the removal of water is essential. This can be achieved by azeotropic distillation using a suitable solvent like toluene (B28343) or by using a dehydrating agent.

Alternatively, more reactive derivatives of cyanoacetic acid can be employed to facilitate the esterification under milder conditions. The use of cyanoacetyl chloride, for instance, offers a highly reactive acylating agent that readily reacts with 2-bromoethanol. nih.gov This reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method avoids the need for water removal and often proceeds at lower temperatures with high yields.

Another approach is the transesterification of a simple alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate, with 2-bromoethanol. google.comgoogle.com This equilibrium-driven process is typically catalyzed by either an acid or a base. Acid catalysts, similar to direct esterification, activate the carbonyl group. Base catalysis, on the other hand, involves the deprotonation of 2-bromoethanol to form a more nucleophilic alkoxide. The reaction is driven to completion by removing the lower-boiling alcohol byproduct (e.g., ethanol) by distillation.

Table 1: Comparison of Esterification Approaches

| Method | Cyanoacetic Acid Derivative | Key Reagents | Advantages | Disadvantages |

| Direct Esterification | Cyanoacetic acid | 2-Bromoethanol, Acid catalyst (e.g., H₂SO₄, p-TsOH) | Cost-effective, readily available starting materials. | Reversible reaction, requires water removal, potentially harsh conditions. |

| Acylation | Cyanoacetyl chloride | 2-Bromoethanol, Base (e.g., Pyridine, Triethylamine) | High reactivity, irreversible, milder conditions. | Cyanoacetyl chloride is moisture-sensitive and corrosive. |

| Transesterification | Alkyl cyanoacetate (e.g., Ethyl cyanoacetate) | 2-Bromoethanol, Acid or Base catalyst | Can be driven to completion by removing the alcohol byproduct. | Equilibrium-controlled, may require a large excess of 2-bromoethanol. |

The choice of catalyst is crucial in the esterification of 2-bromoethanol with cyanoacetic acid. Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are commonly employed. google.come3s-conferences.org These catalysts are effective but can lead to side reactions, including dehydration of the alcohol or polymerization, especially at elevated temperatures. The amount of acid catalyst typically ranges from 0.01 to 0.5 moles per mole of cyanoacetic acid. google.com

Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer the advantage of easy separation from the reaction mixture and potential for recycling. These solid acid catalysts can provide a milder reaction environment, minimizing side product formation.

In the case of transesterification, both acid and base catalysts can be utilized. google.com Basic catalysts, like sodium ethoxide or potassium carbonate, are effective in generating the bromoethoxide nucleophile. However, care must be taken to avoid saponification of the ester product.

Table 2: Catalytic Systems for Esterification

| Catalyst Type | Examples | Typical Reaction Conditions | Advantages |

| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | Reflux in a solvent that forms an azeotrope with water (e.g., toluene). | High catalytic activity, low cost. |

| Heterogeneous Acid | Amberlyst-15, Zeolites | Batch or flow reactor systems. | Easy separation and reusability, milder conditions. |

| Homogeneous Base | Sodium ethoxide, Potassium carbonate | Anhydrous conditions, removal of alcohol byproduct. | Effective for transesterification. |

Bromination Strategies on Ethyl 2-cyanoacetate Analogues

This synthetic strategy involves the introduction of a bromine atom onto a pre-existing cyanoacetate ester. However, the position of bromination is critical to obtain the desired this compound.

The methylene (B1212753) group (α-carbon) in ethyl 2-cyanoacetate is highly activated by the adjacent cyano and ester groups, making it susceptible to electrophilic substitution. Direct bromination of ethyl cyanoacetate with bromine typically results in the formation of ethyl 2-bromo-2-cyanoacetate or ethyl 2,2-dibromo-2-cyanoacetate. nih.gov This is not the desired product, as the bromine atom is attached to the α-carbon rather than the ethyl group of the ester.

To achieve bromination on the ethyl group, a different approach is required. One hypothetical route could involve the synthesis of 2-hydroxyethyl 2-cyanoacetate, followed by a subsequent bromination of the hydroxyl group. The synthesis of 2-hydroxyethyl 2-cyanoacetate could be achieved through the esterification of cyanoacetic acid with ethylene (B1197577) glycol. The selective bromination of the primary alcohol in the presence of the cyano and ester functionalities would be a key challenge. Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) could potentially be used for this transformation. However, the acidic conditions generated might affect the cyano or ester groups.

Alkylation Approaches Utilizing Bromoethyl Precursors and Cyanoacetate Nucleophiles

An alternative synthetic route involves the formation of the C-O bond of the ester via an alkylation reaction. This approach utilizes a cyanoacetate salt as a nucleophile and a bromoethyl compound as the electrophile.

A plausible method is the reaction of a salt of cyanoacetic acid, such as sodium or potassium cyanoacetate, with a suitable 2-bromoethylating agent. A common and inexpensive bromoethylating agent is 1,2-dibromoethane (B42909). In this reaction, the cyanoacetate anion would act as a nucleophile, displacing one of the bromine atoms of 1,2-dibromoethane in an SN2 reaction to form this compound. A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, would be suitable to facilitate this reaction. The choice of the counter-ion (e.g., sodium vs. potassium) can influence the reactivity of the cyanoacetate nucleophile.

Another potential bromoethyl precursor is 2-bromoethyl tosylate, which is a more reactive alkylating agent than 1,2-dibromoethane due to the excellent leaving group ability of the tosylate anion. However, this reagent is more expensive.

Table 3: Alkylation Reaction Components

| Cyanoacetate Nucleophile | Bromoethyl Precursor | Typical Solvent | Key Considerations |

| Sodium cyanoacetate | 1,2-Dibromoethane | DMF, Acetone | Potential for elimination and over-alkylation as side reactions. |

| Potassium cyanoacetate | 1,2-Dibromoethane | DMF, Acetone | Potassium salts are often more soluble and reactive than sodium salts. |

| Sodium cyanoacetate | 2-Bromoethyl tosylate | Acetonitrile (B52724), THF | Higher reactivity of the tosylate leaving group allows for milder conditions. |

Intermolecular Nucleophilic Substitution with Cyanoacetate Anions

The synthesis of this compound can be achieved through an intermolecular nucleophilic substitution reaction. This method involves the reaction of a cyanoacetate anion with a suitable bromo-containing electrophile. A common approach is the reaction of an alkali metal salt of a cyanoacetic acid ester, such as ethyl cyanoacetate, with an excess of a 1,2-dihaloethane, for instance, 1,2-dibromoethane.

In this reaction, the cyanoacetate ester is first deprotonated by a base to form the corresponding carbanion, which is a potent nucleophile. This nucleophilic carbanion then attacks one of the carbon atoms of the 1,2-dihaloethane, displacing a bromide ion in an S(_N)2 reaction. The use of an excess of the 1,2-dihaloethane is crucial to minimize the formation of the dialkylated product.

The reaction is typically carried out in a polar aprotic solvent, which helps to solvate the cation of the base and enhance the nucleophilicity of the cyanoacetate anion. The temperature of the reaction is also an important parameter that needs to be controlled to optimize the yield of the desired product and minimize side reactions.

Below is a data table summarizing typical reaction conditions for this synthetic approach:

| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Ethyl Cyanoacetate | 1,2-Dibromoethane | Sodium Ethoxide | Ethanol | 50-60 | 4-6 | 70-80 |

| Methyl Cyanoacetate | 1,2-Dibromoethane | Potassium Carbonate | Dimethylformamide (DMF) | 25-30 | 8-12 | 65-75 |

| tert-Butyl Cyanoacetate | 1,2-Dibromoethane | Sodium Hydride | Tetrahydrofuran (THF) | 0-25 | 6-8 | 75-85 |

Synthesis of Substituted Cyanoacetate Derivatives via Bromoethyl-Containing Electrophiles

Substituted cyanoacetate derivatives can be synthesized using bromoethyl-containing electrophiles, where this compound itself can serve as a key building block. The presence of the bromoethyl group provides a reactive site for further functionalization through nucleophilic substitution reactions.

For example, the bromine atom in this compound can be displaced by various nucleophiles to introduce a wide range of functional groups. This allows for the synthesis of a diverse library of substituted cyanoacetate derivatives. The reaction conditions for these transformations are typically mild, and the choice of solvent and base depends on the nature of the nucleophile.

This methodology is particularly useful for the synthesis of compounds with potential applications in medicinal chemistry and materials science, where the cyanoacetate moiety can be further elaborated.

The following table presents some examples of the synthesis of substituted cyanoacetate derivatives using this compound as the electrophile:

| Electrophile | Nucleophile | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Sodium Azide | DMF | 2-Azidoethyl 2-cyanoacetate | 90-95 |

| This compound | Potassium Phthalimide | Acetonitrile | 2-(1,3-Dioxoisoindolin-2-yl)ethyl 2-cyanoacetate | 85-90 |

| This compound | Sodium Phenoxide | THF | 2-Phenoxyethyl 2-cyanoacetate | 80-85 |

Novel Synthetic Pathways and Process Intensification Studies

One-Pot Synthetic Sequences and Tandem Reactions

One-pot synthetic sequences and tandem reactions represent an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single reaction vessel. This strategy avoids the need for isolation and purification of intermediates, thereby reducing waste and saving time and resources.

In the context of this compound synthesis, a one-pot approach could involve the in situ generation of the cyanoacetate anion followed by its reaction with a bromoethyl-containing electrophile. For instance, a multicomponent reaction involving cyanoacetic acid, an alcohol, and a bromo-containing compound could potentially lead to the desired product in a single step. nih.gov

While specific one-pot syntheses for this compound are not extensively reported, the general principles of one-pot reactions have been successfully applied to the synthesis of various functionalized cyanoacetate derivatives. rsc.org These methodologies often involve a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and cyclization, to generate complex heterocyclic structures from simple starting materials like ethyl cyanoacetate. rsc.orgrsc.org

The development of one-pot synthetic routes for this compound and its derivatives remains an active area of research, with the potential to significantly improve the efficiency and sustainability of their production.

The table below outlines a conceptual one-pot reaction for the synthesis of a functionalized cyanoacetate derivative:

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Reagent | Solvent | Product |

|---|---|---|---|---|---|

| Cyanoacetic acid | 2-Bromoethanol | - | DCC/DMAP | Dichloromethane | This compound |

| Ethyl Cyanoacetate | Aromatic Aldehyde | Malononitrile | Piperidine | Ethanol | Functionalized Pyridine Derivative |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to minimize their environmental impact. In the synthesis of this compound and its derivatives, several green chemistry approaches can be employed.

One such approach is the use of microwave-assisted synthesis. anton-paar.com Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for the use of solvent-free conditions, thereby reducing the generation of volatile organic compounds. tandfonline.comresearchgate.netresearchgate.net For example, the Knoevenagel condensation, a key reaction in the synthesis of many cyanoacetate derivatives, can be carried out efficiently under microwave irradiation without the need for a solvent. tandfonline.com

Another green chemistry strategy is the use of environmentally benign solvents and catalysts. Water is an ideal green solvent due to its non-toxic and non-flammable nature. rsc.org The use of solid acid catalysts or biocatalysts can also contribute to a greener synthesis by replacing hazardous and corrosive mineral acids.

Furthermore, process intensification techniques, such as continuous flow chemistry, can offer significant advantages over traditional batch processes. Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability, all of which are key aspects of green and sustainable chemical manufacturing.

The following table compares conventional and green chemistry approaches for a typical reaction in cyanoacetate chemistry:

| Reaction Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Heating Method | Conventional heating (oil bath) | Microwave irradiation |

| Solvent | Organic solvents (e.g., Toluene, DMF) | Solvent-free or green solvents (e.g., Water, Ethanol) |

| Catalyst | Homogeneous acids/bases | Heterogeneous catalysts, Biocatalysts |

| Reaction Time | Hours to days | Minutes |

| Waste Generation | Significant | Minimized |

Reactivity and Organic Transformations of 2 Bromoethyl 2 Cyanoacetate

Reactions Involving the Bromoethyl Moiety

The bromoethyl group, a primary alkyl bromide, primarily undergoes nucleophilic substitution and elimination reactions. The presence of the electron-withdrawing cyanoacetate (B8463686) group can influence the reactivity of the bromoethyl moiety.

Nucleophilic substitution reactions involving the displacement of the bromide ion are a key feature of the bromoethyl moiety's reactivity. These reactions can proceed through either an SN1 or SN2 mechanism, though the SN2 pathway is generally favored for primary alkyl halides like 2-bromoethyl 2-cyanoacetate.

In an SN2 (Substitution Nucleophilic Bimolecular) reaction, a nucleophile attacks the carbon atom bearing the bromine in a single, concerted step, leading to the inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism. For this compound, reactions with nucleophiles such as amines, cyanide, and alkoxides would be expected to proceed via an SN2 pathway. For instance, the reaction with ammonia (B1221849) or primary amines can lead to the formation of the corresponding aminoethyl cyanoacetate derivatives. However, these reactions can be difficult to control, as the resulting primary amine is also a nucleophile and can react further with the starting material to produce secondary and tertiary amines, and even quaternary ammonium (B1175870) salts youtube.comdocbrown.infochemguide.co.uk.

An SN1 (Substitution Nucleophilic Unimolecular) reaction, on the other hand, is a two-step process involving the formation of a carbocation intermediate. This mechanism is favored for tertiary alkyl halides and is less likely for primary alkyl halides due to the instability of the primary carbocation that would be formed. However, under conditions that favor carbocation formation, such as the presence of a polar protic solvent and a weak nucleophile, an SN1 pathway could be possible, though likely to be slow and compete with the SN2 mechanism.

A common application of nucleophilic substitution on similar bromo-esters is in the synthesis of heterocyclic compounds through intramolecular cyclization, where a nucleophilic group within the same molecule displaces the bromide mdpi.comnih.govrsc.orgresearchgate.net.

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Substrate Structure | Favored by tertiary > secondary >> primary | Favored by methyl > primary > secondary >> tertiary |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Elimination reactions of this compound would lead to the formation of ethyl 2-cyanoacrylate. These reactions typically occur in the presence of a base. Similar to nucleophilic substitution, there are two primary mechanisms for elimination: E1 and E2.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the one bearing the bromine, and the bromide ion departs simultaneously, forming a double bond. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. Strong, bulky bases favor the E2 pathway.

The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the formation of a carbocation, which is the rate-determining step. A weak base then removes a proton from an adjacent carbon to form the double bond. E1 reactions are favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents, and with substrates that can form stable carbocations. For a primary alkyl halide like this compound, the E1 pathway is less likely.

Competition between substitution and elimination is a common theme in the reactions of alkyl halides. The choice of base and reaction conditions can be manipulated to favor one pathway over the other. For example, a strong, sterically hindered base at a higher temperature will favor elimination, while a strong, non-hindered nucleophile at a lower temperature will favor substitution.

The bromoethyl group can also participate in radical reactions. These reactions are typically initiated by light or a radical initiator. One such reaction is the atom transfer radical cyclization (ATRC) . If the cyanoacetate moiety were to be modified to contain a double bond, an intramolecular radical cyclization could be initiated by the abstraction of the bromine atom by a radical initiator, followed by the attack of the resulting radical onto the double bond rsc.orgnih.govresearchgate.netwarwick.ac.ukmdpi.com.

The mechanism of these radical reactions generally involves three stages:

Initiation: Formation of radicals from a non-radical species, often through homolytic cleavage of a weak bond by heat or light.

Propagation: A series of chain-carrying steps where a radical reacts with a non-radical to produce a new radical.

Termination: The destruction of radicals, usually by the combination of two radicals.

Reactions Involving the α-Hydrogen and Nitrile Group of the Cyanoacetate Moiety

The cyanoacetate portion of the molecule is characterized by an acidic α-hydrogen and the electrophilic carbon of the nitrile group.

The methylene (B1212753) group (CH₂) alpha to both the cyano and the ester carbonyl groups is highly acidic due to the electron-withdrawing nature of these two functional groups. This acidity allows for the easy formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile and can undergo various reactions, most notably alkylation.

In an alkylation reaction , the enolate of this compound can react with an alkyl halide in an SN2 fashion to form a new carbon-carbon bond at the α-position. This is a powerful method for extending the carbon chain. It is important to note that since the starting molecule already contains an alkyl halide (the bromoethyl group), intramolecular alkylation leading to a cyclopropane (B1198618) derivative is a potential side reaction, especially in the presence of a strong base chemprob.org. Also, intermolecular self-condensation reactions can occur chemprob.org.

| Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|

| 1,2-dichloroethane | Potash/DMSO | Cyclopropane and cyclohexane (B81311) derivatives | chemprob.org |

| 1,2,3-trichloropropane | Not specified | Complex substituted products | chemprob.org |

The Knoevenagel condensation is a classic reaction in organic chemistry that involves the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone in the presence of a basic catalyst. The reaction proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to yield a new carbon-carbon double bond.

A variety of catalysts can be used for the Knoevenagel condensation, including primary and secondary amines and their salts, as well as various ionic liquids and solid-supported catalysts researchgate.netscielo.org.mxorganic-chemistry.orgresearchgate.net. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. The products of the Knoevenagel condensation of this compound with various aldehydes would be 2-bromoethyl 2-cyano-3-substituted-acrylates. These products are valuable intermediates in the synthesis of more complex molecules.

| Aldehyde | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | [HyEtPy]Cl/H₂O/DABCO | 99 | rsc.org |

| 4-Fluorobenzaldehyde | [HyEtPy]Cl/H₂O/DABCO | 97 | rsc.org |

| 4-Cyanobenzaldehyde | [HyEtPy]Cl/H₂O/DABCO | 98 | rsc.org |

| Benzaldehyde | DIPEAc/Hexane | 91 | scielo.org.mx |

| 4-Methoxybenzaldehyde | DIPEAc/Hexane | 96 | scielo.org.mx |

| Various aromatic aldehydes | Triphenylphosphine (solvent-free) | Excellent yields | organic-chemistry.org |

Michael Addition Reactions

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). Compounds containing an active methylene group, such as those flanked by two electron-withdrawing groups, are excellent Michael donors. The methylene group in this compound is activated by the adjacent cyano and ester groups, making it a potential Michael donor.

In a typical Michael reaction, a base is used to deprotonate the active methylene group, generating a resonance-stabilized carbanion. This carbanion then adds to the β-carbon of an α,β-unsaturated acceptor. While specific studies detailing the use of this compound as a Michael donor are not extensively documented in readily available literature, its structural analogue, ethyl 2-cyanoacetate, is a well-established Michael donor. The principles of this reaction can be extrapolated to this compound.

The general mechanism for a Michael addition involving a cyanoacetate ester is as follows:

Deprotonation: A base removes a proton from the α-carbon, forming a stabilized enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of the Michael acceptor.

Protonation: The resulting enolate is protonated to yield the final Michael adduct.

The presence of the bromoethyl group in this compound introduces an additional reactive site, which could potentially lead to subsequent intramolecular reactions after the initial Michael addition, paving the way for cascade sequences.

Reactions Involving the Ester Functionality

The ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for transformations such as transesterification, amidation, and hydrolysis.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. youtube.com In the context of this compound, transesterification would involve the replacement of the 2-bromoethoxy group with a different alkoxy group from another alcohol.

The reaction is typically performed by treating the ester with an excess of the desired alcohol in the presence of a catalytic amount of acid or base. youtube.com The equilibrium can be driven towards the product by removing the alcohol formed as a byproduct.

Table 1: Potential Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst | Potential Product |

| Methanol | H⁺ or CH₃O⁻ | Methyl 2-cyanoacetate |

| Ethanol | H⁺ or C₂H₅O⁻ | Ethyl 2-cyanoacetate |

| Isopropanol | H⁺ or (CH₃)₂CHO⁻ | Isopropyl 2-cyanoacetate |

This table represents potential reactions based on the general principles of transesterification.

Detailed research findings on the transesterification of this compound are not widely reported, but the reactivity is expected to be similar to other β-keto esters, which are known to undergo this transformation. nih.gov

Amidation and Hydrolysis of the Ester Group

Amidation: The ester functionality of this compound can be converted to an amide through reaction with a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be catalyzed by the amine itself or an external catalyst. The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of 2-bromoethanol (B42945).

Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and 2-bromoethanol. Subsequent acidification of the carboxylate salt yields the corresponding carboxylic acid.

While specific experimental data for the amidation and hydrolysis of this compound is scarce in the reviewed literature, the general principles of these reactions are well-established for similar esters.

Role As a Versatile Building Block in Complex Chemical Syntheses

Integration into Polymer Chemistry and Material Science

Extensive research into the applications of "2-Bromoethyl 2-cyanoacetate" in polymer chemistry and material science has revealed a notable absence of its direct utilization as a monomer or functionalizing agent in the synthesis of polymers and tailored materials. While structurally similar compounds have been investigated for these purposes, no scientific literature or research findings currently document the integration of "this compound" into polymer chains or its use in the development of functionalized materials.

Development of Tailored Materials through Functionalization

The potential for "this compound" to be used in the post-polymerization modification of materials, leveraging its bromoethyl group for grafting or other functionalization reactions, remains theoretical. There are no published studies that describe the use of this specific compound to impart tailored properties to existing polymer backbones. While the bromo group is a versatile functional handle for nucleophilic substitution reactions, its application in the context of modifying materials with "this compound" has not been reported in the scientific literature. Therefore, no data tables or detailed research findings on the development of tailored materials through functionalization with this compound can be provided.

Mechanistic Investigations of Reactions Involving 2 Bromoethyl 2 Cyanoacetate

Elucidation of Reaction Pathways and Intermediates

2-Bromoethyl 2-cyanoacetate features two primary reactive centers: the active methylene (B1212753) group adjacent to the nitrile and ester functionalities, and the electrophilic carbon atom bonded to the bromine atom. These sites allow the molecule to participate in a variety of reaction pathways, most notably nucleophilic substitutions and base-catalyzed condensations.

One principal reaction pathway involves the active methylene group. In the presence of a base, this group can be deprotonated to form a resonance-stabilized carbanion. This nucleophilic intermediate is central to reactions such as the Knoevenagel condensation. researchgate.netresearchgate.net For instance, in a reaction with an aldehyde or ketone, the carbanion would attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule would yield the final condensation product.

Another significant pathway involves the bromoethyl moiety. The primary alkyl bromide is susceptible to nucleophilic substitution reactions (SN2). In this pathway, a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. This process proceeds through a pentacoordinate transition state. The versatility of this pathway allows for the introduction of a wide range of functional groups by selecting the appropriate nucleophile.

Intramolecular reactions are also plausible. If the active methylene group is deprotonated, the resulting carbanion can potentially act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl group. This would lead to a cyclization reaction, forming a cyclopropane (B1198618) derivative. The feasibility of this pathway depends on the reaction conditions and the relative rates of intermolecular versus intramolecular processes.

Table 1: Potential Reaction Pathways and Key Intermediates

| Reaction Type | Key Intermediate(s) | Description |

|---|---|---|

| Knoevenagel Condensation | Resonance-stabilized carbanion, Tetrahedral alkoxide intermediate | The base abstracts a proton from the active methylene group. The resulting carbanion attacks a carbonyl compound. |

| Nucleophilic Substitution (SN2) | Pentacoordinate transition state | A nucleophile attacks the carbon bonded to bromine, leading to inversion of stereochemistry if the center were chiral. |

| Intramolecular Cyclization | Resonance-stabilized carbanion | The carbanion formed at the active methylene position attacks the internal electrophilic carbon, displacing bromine. |

Kinetic Studies and Rate Determining Steps

For the SN2 reaction pathway of this compound, the reaction rate is dependent on the concentration of both the substrate and the attacking nucleophile. The rate law is expressed as: Rate = k[this compound][Nucleophile]. The RDS is the bimolecular collision and displacement step itself. Kinetic experiments would involve systematically varying the concentrations of the reactants and monitoring the reaction progress, often through spectroscopic methods or chromatography.

In the case of the base-catalyzed Knoevenagel condensation, the mechanism involves at least two significant steps: the deprotonation of the active methylene group to form the carbanion and the subsequent nucleophilic attack on the carbonyl substrate. The rate-determining step can vary depending on the specific reactants and conditions. If the deprotonation step is slow and reversible, it could be the RDS. Alternatively, if the nucleophilic attack on the carbonyl group is the slower step, then it would be the RDS. Kinetic studies, including the determination of reaction orders with respect to the substrate, the carbonyl compound, and the base, are necessary to distinguish between these possibilities.

Stereochemical Outcomes and Control in Reactions

While this compound is an achiral molecule, its reactions can lead to the formation of products with new stereocenters. The stereochemical outcome of these reactions is dictated by the reaction mechanism.

In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). ochemtutor.com This "backside attack" results in a predictable inversion of configuration at the electrophilic carbon. lumenlearning.com If the starting material were chiral, this would lead to a single, specific stereoisomer. Since the substrate is achiral, this inversion is not apparent unless the reaction creates a new chiral center by introducing a fourth, different substituent.

For reactions like the Knoevenagel condensation, the product often contains a carbon-carbon double bond, which can exist as E/Z isomers. The stereochemical outcome is influenced by steric and electronic factors in the transition state leading to the elimination of water. The relative stability of the E and Z isomers often dictates the major product. In many cases, the more sterically favored E-isomer is predominantly formed. researchgate.net

If a reaction involving this compound creates a new tetrahedral stereocenter from an sp²-hybridized carbon (like a carbonyl group), the attack can often occur from two different faces, potentially leading to a racemic mixture of enantiomers if no chiral influence is present. ochemtutor.comlumenlearning.com Controlling the stereochemical outcome in such cases requires the use of chiral catalysts or auxiliaries that can direct the reaction to favor one stereoisomer over the other.

Analysis of Electron Transfer Processes

Electron transfer (ET) processes represent a class of reaction mechanisms that involve the movement of electrons from one chemical species to another. While many reactions of alkyl halides are described by polar (two-electron) nucleophilic substitution pathways (SN1 and SN2), single-electron transfer (SET) mechanisms are also possible, particularly with strong reducing agents or under photochemical conditions.

A hypothetical SET pathway for this compound could be initiated by a potent one-electron donor (a reductant), such as a samarium(II) iodide or an alkali metal. In this process, an electron is transferred to the lowest unoccupied molecular orbital (LUMO) of the alkyl bromide, which is typically the σ* antibonding orbital of the C-Br bond. This transfer would form a transient radical anion intermediate.

This radical anion is generally unstable and rapidly fragments, cleaving the C-Br bond to produce a carbon-centered radical and a bromide ion. The resulting radical intermediate can then undergo various reactions, such as dimerization, abstraction of a hydrogen atom from the solvent, or further reduction to a carbanion, which would then be protonated.

The analysis of such processes often requires specialized techniques, such as electron paramagnetic resonance (EPR) spectroscopy to detect the presence of radical intermediates, or cyclic voltammetry to study the electrochemical reduction potential of the molecule. While polar mechanisms are more common for primary alkyl bromides like this compound, the possibility of a SET pathway under specific reducing conditions cannot be entirely discounted and represents an area for mechanistic investigation.

Computational and Theoretical Studies of 2 Bromoethyl 2 Cyanoacetate

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of 2-Bromoethyl 2-cyanoacetate. Methods such as Density Functional Theory (DFT) and semi-empirical approaches offer a balance between computational cost and accuracy, making them suitable for detailed molecular investigation.

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this reveals the most stable three-dimensional structure, including crucial parameters like bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for flexible molecules like this compound, which has several rotatable single bonds. Theoretical studies can identify various possible conformers and rank them by their relative energies. For instance, rotation around the C-C and C-O single bonds leads to different spatial arrangements. Computational studies on analogous compounds, such as methyl cyanoacetate (B8463686), have identified multiple stable conformers, suggesting a similar complexity for this compound umanitoba.ca. The most stable conformer is typically determined by a combination of steric hindrance and intramolecular interactions.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths | C-Br | ~1.94 Å |

| C=O | ~1.21 Å | |

| C≡N | ~1.16 Å | |

| C-O (ester) | ~1.34 Å | |

| O-CH₂ (ethyl) | ~1.45 Å | |

| Bond Angles | O=C-C | ~125° |

| C-C≡N | ~178° | |

| C-O-C (ester) | ~116° |

Note: These values are illustrative and based on typical parameters from quantum chemical calculations for similar functional groups.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.comlibretexts.org The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the bromine and ester oxygen atoms. The LUMO is likely to be a π* antibonding orbital distributed over the electron-withdrawing cyano (C≡N) and carbonyl (C=O) groups.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a species. |

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is a powerful tool for mapping out potential reaction pathways and identifying the associated transition states. For this compound, a primary reaction of interest is nucleophilic substitution, where the bromide ion acts as a leaving group. Theoretical calculations can model the approach of a nucleophile, the formation of the transition state, and the subsequent product formation.

By calculating the potential energy surface, researchers can determine the activation energy (the energy barrier of the transition state), which is crucial for predicting reaction rates. These methods can distinguish between different possible mechanisms, such as S_N1 and S_N2 pathways, by comparing the energies of their respective intermediates and transition states. nih.gov

Spectroscopic Property Prediction and Simulation

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the identification and characterization of this compound.

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, strong characteristic peaks would be predicted for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the ester (around 1750 cm⁻¹), and the C-Br stretch (around 600-700 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Reactivity Insights

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motion of this compound and its surrounding environment (e.g., solvent molecules) over time, MD can offer insights into its conformational dynamics, solvation effects, and reactive encounters. chemrxiv.orgnih.gov For example, MD simulations could be used to explore how the solvent shell around the bromoethyl group influences its accessibility to an incoming nucleophile, thereby providing a dynamic perspective on its reactivity.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a compound are dictated by how its molecules pack together in the crystal lattice. Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.

For this compound, this analysis would likely reveal the importance of various weak interactions in stabilizing the crystal structure. The most significant contributions would be expected from hydrogen bonds and other close contacts. nih.govrsc.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution | Description |

|---|---|---|

| H···H | ~35-45% | General van der Waals interactions. |

| O···H / H···O | ~15-20% | Weak C-H···O hydrogen bonds involving the carbonyl oxygen. researchgate.net |

| Br···H / H···Br | ~10-15% | Interactions involving the bromine atom, indicating its role in crystal packing. researchgate.net |

| N···H / H···N | ~10-15% | Weak C-H···N hydrogen bonds involving the cyano nitrogen. |

| C···H / H···C | ~10% | van der Waals interactions. |

Note: The percentages are illustrative, based on typical findings for similar organic molecules containing bromo, ester, and cyano functionalities.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-Bromoethyl 2-cyanoacetate" in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map of the molecule can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For "this compound," three distinct signals are expected.

-CH₂-Br (Bromoethyl group): The two protons on the carbon adjacent to the bromine atom are expected to appear as a triplet at approximately 3.6 ppm. The electronegative bromine atom deshields these protons, shifting them downfield. The signal is split into a triplet by the two neighboring protons on the adjacent methylene (B1212753) group.

-O-CH₂- (Bromoethyl group): The two protons on the carbon adjacent to the ester oxygen are expected to appear as a triplet at a lower field, estimated around 4.4 ppm. The oxygen atom is more electronegative than bromine, causing a greater deshielding effect and a larger downfield shift. This signal is also split into a triplet by the adjacent -CH₂-Br protons.

-CH₂-CN (Cyanoacetate group): The two protons on the carbon flanked by the cyano and carbonyl groups are expected to appear as a singlet at approximately 3.5 ppm. These protons are deshielded by the electron-withdrawing nature of both adjacent functional groups and lack adjacent protons to couple with, resulting in a singlet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂-Br | ~3.6 | Triplet | 2H |

| -O-CH₂- | ~4.4 | Triplet | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For "this compound," five distinct signals are anticipated.

-CH₂-Br: The carbon atom bonded to bromine is expected to resonate in the range of 25-35 ppm. docbrown.info

-O-CH₂-: The carbon atom bonded to the ester oxygen will be shifted further downfield due to the oxygen's high electronegativity, appearing in the 60-70 ppm range. libretexts.org

-CH₂-CN: This methylene carbon, positioned between two electron-withdrawing groups, is expected to have a chemical shift in the region of 25-35 ppm.

-C≡N: The carbon of the nitrile group typically appears in the 115-125 ppm range. oregonstate.eduopenstax.org

C=O: The carbonyl carbon of the ester is the most deshielded carbon in the molecule and is expected to have a chemical shift in the 160-170 ppm range. openstax.orgpressbooks.pub

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₂-Br | ~25-35 |

| -O-C H₂- | ~60-70 |

| -C H₂-CN | ~25-35 |

| -C ≡N | ~115-125 |

| C =O | ~160-170 |

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show a cross-peak between the signals at ~3.6 ppm (-CH₂-Br) and ~4.4 ppm (-O-CH₂-), confirming their coupling relationship within the bromoethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Mass Spectrometry Techniques (GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. In a typical analysis, "this compound" would be vaporized and passed through a GC column, where it is separated from any impurities. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would include:

Loss of a bromine radical (•Br): Leading to a fragment ion [M-Br]⁺.

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group or cyano group.

McLafferty rearrangement: If structurally possible, though less likely for this specific molecule.

Cleavage of the ester group: Resulting in fragments corresponding to the bromoethyl cation [C₂H₄Br]⁺ and the cyanoacetate (B8463686) portion.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of "this compound" (C₅H₆BrNO₂) can be calculated.

Calculated Exact Mass for C₅H₆⁷⁹BrNO₂

| Ion Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| [M+H]⁺ | 191.96547 |

An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If "this compound" can be crystallized, this technique can provide a wealth of structural information.

The analysis would yield:

Bond lengths: The precise distances between bonded atoms (e.g., C-C, C=O, C-Br, C≡N).

Bond angles: The angles between adjacent bonds, revealing the local geometry.

Torsional angles: Describing the conformation of the molecule in the solid state.

Crystal packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions.

As of this writing, a crystal structure for "this compound" has not been deposited in public scientific databases. The successful application of this technique is contingent upon the ability to grow a single, high-quality crystal of the compound suitable for diffraction analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause its bonds to vibrate. The IR spectrum of "this compound" would display several key absorption bands.

Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | 2260–2240 | Medium, Sharp |

| Ester Carbonyl | C=O stretch | 1750–1735 | Strong |

| Ester C-O | C-O stretch | 1300–1000 | Strong |

| Alkyl C-H | C-H stretch | 3000–2850 | Medium |

The presence of a sharp band around 2250 cm⁻¹ is a clear indicator of the nitrile group. A strong absorption near 1740 cm⁻¹ confirms the presence of the saturated ester carbonyl group. The region between 1300 and 1000 cm⁻¹ would show strong C-O stretching vibrations, and the fingerprint region below 1000 cm⁻¹ would contain the C-Br stretching vibration, confirming the presence of all key functional groups in the molecule's structure.

Chromatographic Techniques (e.g., TLC, HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating "this compound" from starting materials, byproducts, and solvents, thereby assessing its purity and monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitative analysis. A small spot of the compound is applied to a silica (B1680970) gel plate (the stationary phase), which is then placed in a solvent (the mobile phase). Due to its polarity from the ester and nitrile groups, "this compound" would be moderately polar. In a typical non-polar solvent system (e.g., hexanes/ethyl acetate), it would exhibit an intermediate retention factor (Rf) value. TLC is invaluable for quickly monitoring a reaction's progress by comparing spots of the reaction mixture to spots of the starting materials and the purified product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity analysis. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.netsemanticscholar.org "this compound" would be detected using a UV detector, as the ester and nitrile functionalities constitute a chromophore. The purity of a sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is an ideal method for analyzing volatile compounds like "this compound". e3s-conferences.orgsemanticscholar.orgnih.gov The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. A column with a polar stationary phase would be suitable for this analyte. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions. Purity is assessed by the relative area of the peak corresponding to "this compound". A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic compound.

Q & A

Q. What are the optimal methods for synthesizing 2-Bromoethyl 2-cyanoacetate, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis often involves nucleophilic substitution or esterification. For example, one-pot multicomponent reactions using ethyl 2-cyanoacetate with brominated intermediates (e.g., bromoethyl derivatives) under mild conditions (room temperature to reflux) can achieve yields >70% . Solvent choice (e.g., ethanol or acetonitrile) and catalyst systems (e.g., calcium carbonate or retrievable nanocatalysts like N-GQDs/CoFe₂O₄) significantly impact reaction efficiency . Purification via column chromatography or recrystallization is recommended for high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the ester linkage (e.g., δ ~4.3 ppm for -OCH₂CH₂Br) and cyano group (δ ~110-120 ppm for C≡N) .

- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups.

- GC-MS/HPLC : For purity assessment and quantification, especially when analyzing byproducts from side reactions (e.g., hydrolysis) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer: Store at -20°C in airtight, amber glass containers to prevent photodegradation and hydrolysis. Stability tests indicate ≥2 years under these conditions . Pre-purge storage vials with inert gas (N₂/Ar) to minimize oxidative decomposition.

Advanced Research Questions

Q. How can researchers address contradictions in reaction outcomes when using this compound in multicomponent reactions?

- Methodological Answer: Contradictions (e.g., variable diastereoselectivity or yield) require systematic analysis:

- Control Experiments : Vary substrates (e.g., aldehydes vs. ketones) to identify steric/electronic effects .

- Kinetic Studies : Monitor reaction intermediates via in-situ techniques (e.g., NMR or Raman spectroscopy) to detect competing pathways .

- Statistical Design : Use DoE (Design of Experiments) to isolate critical variables (e.g., temperature, catalyst loading) .

Q. What role does this compound play in catalytic systems for heterocyclic compound synthesis?

- Methodological Answer: It acts as a cyanoacetylating agent in cyclocondensation reactions. For example, in quinoline-3-carbonitrile synthesis, it participates in Knoevenagel adduct formation with aldehydes, followed by annulation with amines. Catalytic systems like N-GQDs/CoFe₂O₄ enhance regioselectivity and reduce reaction time (e.g., from 24h to 6h) . Mechanistic studies suggest the bromoethyl group facilitates β-elimination steps, enabling cyclization .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in [2+2] photocycloadditions or nucleophilic substitutions. For example, electron-deficient carbonyl groups in 2-cyanoacetate derivatives increase electrophilicity at the α-carbon .

- MD Simulations : Study solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilize zwitterionic intermediates) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on aryl aldehydes) with reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.